molecular formula C21H28N2O4 B3651238 3,4-DICYCLOHEXANEAMIDOBENZOIC ACID

3,4-DICYCLOHEXANEAMIDOBENZOIC ACID

Cat. No.: B3651238
M. Wt: 372.5 g/mol
InChI Key: IJWBDLMAZXPZTO-UHFFFAOYSA-N
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Description

3,4-DICYCLOHEXANEAMIDOBENZOIC ACID: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoic acid core with two cyclohexane rings attached via amide linkages at the 3 and 4 positions. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DICYCLOHEXANEAMIDOBENZOIC ACID typically involves the reaction of 3,4-diaminobenzoic acid with cyclohexanecarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3,4-DICYCLOHEXANEAMIDOBENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4-DICYCLOHEXANEAMIDOBENZOIC ACID is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a ligand in protein binding studies. Its ability to form stable complexes with proteins makes it useful in understanding protein-ligand interactions .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for use in high-performance materials .

Mechanism of Action

The mechanism of action of 3,4-DICYCLOHEXANEAMIDOBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclohexane rings provide hydrophobic interactions that stabilize the compound-enzyme complex .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3,4-DICYCLOHEXANEAMIDOBENZOIC ACID stands out due to its dual cyclohexane rings and amide linkages, which provide unique chemical and physical properties. These features make it more versatile in applications compared to its similar compounds .

Properties

IUPAC Name

3,4-bis(cyclohexanecarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c24-19(14-7-3-1-4-8-14)22-17-12-11-16(21(26)27)13-18(17)23-20(25)15-9-5-2-6-10-15/h11-15H,1-10H2,(H,22,24)(H,23,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWBDLMAZXPZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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